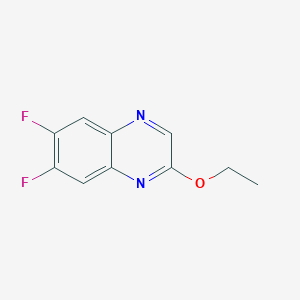

2-Ethoxy-6,7-difluoroquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-ethoxy-6,7-difluoroquinoxaline |

InChI |

InChI=1S/C10H8F2N2O/c1-2-15-10-5-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,2H2,1H3 |

InChI Key |

DOEWNAYXZWMVNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC(=C(C=C2N=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 6,7 Difluoroquinoxaline and Its Precursors

Classical and Modern Approaches to Quinoxaline (B1680401) Ring Formation

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

The most traditional and widely utilized method for constructing the quinoxaline ring is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. nih.govlabproinc.com This reaction, first reported by Körner and Hinsberg in the 19th century, forms the pyrazine ring of the quinoxaline system. labproinc.com The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactants.

Over the years, numerous catalysts have been developed to improve the efficiency, yield, and environmental footprint of this condensation reaction. These catalysts facilitate the reaction under milder conditions and often lead to cleaner product formation with shorter reaction times.

Table 1: Catalysts for Quinoxaline Synthesis via Condensation

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iodine (I₂) | o-phenylenediamine (B120857), α-hydroxy ketones | DMSO | Room Temp, 12h | 80-90% | nih.gov |

| Ammonium Heptamolybdate | o-phenylenediamine, benzil | EtOH/H₂O | Room Temp | Excellent | |

| Bentonite K-10 | o-phenylenediamine, benzil | Ethanol (B145695) | Room Temp, 20 min | 95% | nih.gov |

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, α-diketones | Acetonitrile | Room Temp | up to 90% | nih.gov |

| Na₂PdP₂O₇ (nanostructured) | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Room Temp | Good to Excellent |

Modern synthetic chemistry has introduced oxidative cyclization methods as powerful alternatives for quinoxaline synthesis. These reactions often proceed through different intermediates compared to the classical condensation pathway and can offer unique advantages.

One notable strategy involves the tandem oxidative azidation/cyclization of N-arylenamines. byjus.com In this approach, readily accessible N-arylenamines react with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of an oxidant like (diacetoxyiodo)benzene. byjus.comchemimpex.com This process forms two new carbon-nitrogen bonds in a sequential manner under mild conditions to construct the quinoxaline ring system. byjus.comchemimpex.com

Another important oxidative method is the cyclization of α-hydroxy ketones with o-phenylenediamines. nih.gov In this case, the α-hydroxy ketone is oxidized in situ to a 1,2-dicarbonyl species, which then undergoes the classical condensation. nih.gov Catalysts such as iodine can be used to promote this oxidative cyclization cascade. nih.gov

One-pot syntheses are highly efficient as they allow multiple reaction steps to occur in the same reaction vessel without the need for isolating intermediates, thereby saving time, reagents, and reducing waste. Several one-pot strategies for quinoxaline synthesis have been developed.

An innovative example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. researchgate.net In this process, a cyclopentadienyl (B1206354) iron complex catalyzes both the reduction of the nitro group to an amine and the oxidation of the vicinal diol to a dicarbonyl compound in situ. researchgate.net These intermediates then condense to form the quinoxaline ring. This method is advantageous as it avoids the direct use of often unstable 1,2-diamines and proceeds without the need for external oxidants or reductants. researchgate.net

Synthesis of Fluorinated Quinoxaline Scaffolds

The introduction of fluorine atoms into the quinoxaline backbone is of significant interest, particularly in pharmaceutical chemistry, as fluorine can modulate the compound's metabolic stability, binding affinity, and other physicochemical properties. The synthesis of 2-Ethoxy-6,7-difluoroquinoxaline requires the specific construction of a difluorinated quinoxaline precursor.

The synthesis of the target molecule, this compound, logically proceeds through the key intermediate, 6,7-difluoroquinoxaline-2-ol.

The formation of this precursor begins with the synthesis of 4,5-difluoro-1,2-phenylenediamine . chemimpex.comnih.gov This crucial starting material can be prepared from 4-fluoroaniline (B128567) through a sequence of acetylation, nitration, deacetylation, and finally, reduction of the nitro group to yield the difluorinated diamine. guidechem.com

The core of 6,7-difluoroquinoxaline-2-ol is then assembled via a cyclocondensation reaction between 4,5-difluoro-1,2-phenylenediamine and a suitable 1,2-dicarbonyl synthon, such as glyoxylic acid or its derivatives. This reaction is an application of the classical condensation method described in section 2.1.1. The quinoxalin-2-ol product exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form.

The final step to obtain the title compound is the etherification of 6,7-difluoroquinoxaline-2-ol. This is typically achieved through a Williamson ether synthesis . byjus.comwikipedia.org The hydroxyl group of the quinoxalin-2-ol is first deprotonated with a suitable base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.comlibretexts.org This intermediate then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethylating agent, like ethyl iodide or ethyl bromide, to yield This compound . byjus.comwikipedia.org

Table 2: General Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Alcohol (R-OH) | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Aprotic Solvent | Ether (R-O-R') | libretexts.orgmasterorganicchemistry.com |

Further functionalization of the quinoxaline ring can be achieved through electrophilic aromatic substitution reactions, such as bromination. The synthesis of a derivative like 5,8-dibromo-6,7-difluoroquinoxaline-2-ol would require a regioselective bromination process.

Introduction of Ethoxy and Related Side Chains

The introduction of an ethoxy group onto the 6,7-difluoroquinoxaline (B3116332) core is typically achieved via two primary pathways: alkylation of a 2-hydroxyquinoxaline (B48720) precursor or nucleophilic aromatic substitution of a 2-haloquinoxaline.

Alkylation strategies are centered on the O-alkylation of the 6,7-difluoroquinoxalin-2(1H)-one tautomer. This can be accomplished through classical SN2 reactions or the Mitsunobu reaction.

The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including ethers. wikipedia.org The reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the context of synthesizing this compound, the 2-hydroxy precursor (6,7-difluoroquinoxalin-2(1H)-one) acts as the acidic pronucleophile. The reaction proceeds through the formation of a reactive phosphonium (B103445) salt which activates the hydroxyl group. researchgate.net Subsequent nucleophilic attack by ethanol occurs in a classic SN2 fashion, leading to the desired ethoxy product with a clean inversion of configuration if a stereocenter were present. wikipedia.orgorganic-chemistry.org While highly effective, the classic Mitsunobu reaction is known for requiring stoichiometric amounts of reagents and producing phosphine oxide byproducts, which can complicate purification. researchgate.net

A more direct SN2 alkylation (Williamson ether synthesis) involves deprotonating the 2-hydroxyquinoxaline precursor with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding, more nucleophilic, alkoxide. This intermediate then reacts with an ethylating agent like ethyl iodide or ethyl bromide to form the ether linkage.

Table 1: Comparison of Alkylation Strategies for O-Ethoxylation of a 2-Hydroxyquinoxaline Precursor

| Feature | Mitsunobu Reaction | SN2 Reaction (Williamson) |

| Key Reagents | Triphenylphosphine (PPh₃), DEAD or DIAD, Ethanol | Base (e.g., K₂CO₃, NaH), Ethyl Halide (e.g., EtI, EtBr) |

| Mechanism | Redox condensation, formation of an oxophosphonium ion intermediate. youtube.com | Nucleophilic substitution of a pre-formed alkoxide on an alkyl halide. |

| Stereochemistry | Inversion of configuration at the alcohol center. organic-chemistry.org | Not applicable for ethanol, but follows SN2 stereochemistry. |

| Conditions | Typically mild, often run at 0 °C to room temperature. wikipedia.org | Varies from room temperature to elevated temperatures depending on base/substrate. |

| Byproducts | Triphenylphosphine oxide, dialkyl hydrazine-dicarboxylate. | Halide salts. |

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing heterocyclic rings, including quinoxalines. youtube.com To synthesize this compound via this route, a precursor such as 2-chloro-6,7-difluoroquinoxaline (B138416) is required. The pyrazine ring, being electron-deficient, along with the strongly electron-withdrawing fluorine atoms on the benzene ring, activates the C2 position for nucleophilic attack. nih.govlibretexts.org

The reaction proceeds by the addition of a nucleophile, in this case, the ethoxide anion (⁻OEt), to the electron-deficient C2 carbon of the quinoxaline ring. This forms a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly by the ring nitrogens and the electron-withdrawing substituents. libretexts.org In the final step, the leaving group, typically a halide like chloride, is eliminated, restoring the aromaticity of the quinoxaline system and yielding the final product. libretexts.org The presence of two N-oxide groups in quinoxaline 1,4-dioxides can further increase the reactivity of the quinoxaline core in nucleophilic substitution reactions. nih.gov

This method is highly effective, and the regioselectivity is well-controlled due to the electronic properties of the quinoxaline nucleus. mdpi.com Studies on related systems show that halogens activated by strong electron-withdrawing groups are readily displaced by nucleophiles. nih.gov

Advanced Synthetic Conditions and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. For quinoxaline synthesis, this includes the adoption of transition-metal-free conditions, microwave assistance, and catalyst-free reactions at ambient temperatures, which align with the principles of green chemistry. rsc.orgresearchgate.net

The traditional synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov While effective, this can require harsh conditions. Recent advancements have focused on transition-metal-free approaches, which avoid the cost, toxicity, and contamination issues associated with metal catalysts. rsc.org

Several eco-friendly strategies have been developed using organocatalysts, ionic liquids, or bio-based catalysts. nih.gov For instance, saccharin (B28170) has been demonstrated as an effective organocatalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds at room temperature, providing quantitative yields in short reaction times. tandfonline.com Other metal-free approaches utilize iodine as a catalyst in DMSO or NBS as a bromine source and oxidant in water, highlighting the move towards more sustainable and operationally simple methods. nih.gov These methods offer broad functional group tolerance and are considered environmentally viable. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times, improving yields, and often enabling solvent-free reactions. e-journals.innih.gov This technology has been successfully applied to the synthesis of quinoxaline derivatives. udayton.edu

The condensation of 1,2-diamines with 1,2-dicarbonyls can be completed in as little as 3-5 minutes under microwave irradiation, compared to several hours required for conventional heating. e-journals.inudayton.eduscispace.com These protocols often proceed in the absence of a solvent or with a minimal amount of a high-boiling polar solvent like DMSO to create a paste, which absorbs microwave energy efficiently. e-journals.inscispace.com The advantages include rapid and homogeneous heating, leading to higher reaction rates and lower energy consumption. nih.gov Microwave-assisted methods have been used to generate a wide variety of quinoxaline derivatives with excellent yields (typically 90-97%) and simple workup procedures, making the process cleaner and more efficient. scispace.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| Conventional | EtOH/AcOH | Reflux | 2 hours | 42% | researchgate.net |

| Conventional | Toluene (B28343) | 25°C | 2 hours | 92% | nih.gov |

| Microwave | Solvent-Free (Paste) | 110°C | 8 minutes | 92% | researchgate.net |

| Microwave | Solvent-Free (Acidic Alumina) | N/A | 3 minutes | 80-86% | scispace.com |

| Microwave | Dichloroquinoxaline, TEA | 160°C | 5 minutes | Good | udayton.edu |

The ideal "green" synthesis involves performing reactions under catalyst-free conditions at room temperature. Several protocols for quinoxaline synthesis have been developed that approach this ideal. The condensation of o-phenylenediamines and 1,2-diketones can proceed efficiently in ethanol at room temperature, sometimes aided by ultrasound irradiation, to give excellent yields (up to 98%) in about one hour. researchgate.net

In some cases, the reaction can be performed by simply stirring the reactants at room temperature in a suitable solvent like toluene or even under solvent-free conditions, achieving high yields without the need for any catalyst or external energy input beyond stirring. nih.govnih.gov These methods are highly advantageous as they simplify the reaction setup and purification process, reduce waste, and minimize energy consumption, representing a highly sustainable route to the quinoxaline scaffold. nih.gov

Heterogeneous Catalysis in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives has greatly benefited from the development of heterogeneous catalysts, which offer significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. tandfonline.com These catalysts are often solid materials that provide an active surface for the reaction, typically the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov

A variety of solid acid catalysts have proven effective. For instance, mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully employed as low-cost, efficient, and reusable heterogeneous catalysts for quinoxaline synthesis at room temperature. dergipark.org.tr These phosphate-based catalysts demonstrate high catalytic activity, which can be maintained for up to six cycles with only a minor decrease in yield. dergipark.org.tr Similarly, alumina (B75360), a versatile and economically viable metal oxide, has been used as a catalyst. nih.gov Its effectiveness can be enhanced when combined with other metal oxides; for example, a binary metal oxide of Al₂O₃–ZrO₂ acts as a bifunctional heterogeneous catalyst that facilitates quinoxaline synthesis in high yields at ambient temperatures. tandfonline.com

Nanoparticle-based catalysts represent another frontier in heterogeneous catalysis for quinoxaline synthesis. Monoclinic zirconia nanoparticles (20–40 nm) and nano-γ-Fe₂O₃–SO₃H have been utilized as efficient catalysts, particularly under solvent-free conditions. rsc.org The zirconia nanoparticles can be recycled and reused for five cycles without a significant loss of catalytic activity. rsc.org Heteropolyoxometalates, such as molybdophosphovanadates supported on alumina cylinders, have also been reported as highly active and reusable catalysts for preparing quinoxalines under mild, heterogeneous conditions. nih.govscispace.com

The choice of catalyst can influence reaction conditions and yields, as summarized in the table below. These methods highlight a shift towards more sustainable and economically viable chemical processes in the synthesis of the quinoxaline scaffold.

Table 1: Selected Heterogeneous Catalysts for Quinoxaline Synthesis

| Catalyst | Substrates | Solvent | Temperature | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Phosphate Fertilizers (MAP, DAP, TSP) | 1,2-diamine and 1,2-dicarbonyl | Ethanol | Room Temp. | Excellent | dergipark.org.tr |

| Al₂O₃–ZrO₂ | o-phenylenediamine and phenacyl bromide | DMF | Room Temp. | Excellent | tandfonline.com |

| Nano Monoclinic ZrO₂ | Diamine and dicarbonyl | Not specified | Not specified | High | rsc.org |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine and benzil | Toluene | 25°C | 92% | nih.gov |

Solvent-Free and Aqueous Reaction Media

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile and toxic organic solvents in quinoxaline synthesis. This has led to the development of solvent-free (mechanochemical) methods and the use of water as a reaction medium. nih.govrsc.org

Solvent-free synthesis, often conducted by grinding the reactants together, can be highly efficient. ias.ac.intandfonline.com For example, sulfated polyborate, a recyclable catalyst with both Lewis and Brønsted acidity, has been used for the rapid, solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, yielding excellent results. ias.ac.in Another approach involves mechanochemical agitation in a homogenizer, which can produce quinoxalines in minutes with quantitative yields without any catalyst. rsc.org Liquid-assisted grinding (LAG) using a mortar and pestle, sometimes with a minimal amount of a liquid like ethanol, has also been shown to be a highly effective and catalyst-free method for generating quinoxaline derivatives. researchgate.net

The use of water as a reaction solvent is highly attractive due to its low cost, non-toxicity, and environmental friendliness. researchgate.netbioinfopublication.org Several catalytic systems have been developed to be effective in aqueous media. Tetraethylammonium bromate (B103136) has been reported as a mediator for the efficient synthesis of quinoxalines in water, offering high yields and short reaction times. bioinfopublication.orgresearchgate.net The insolubility of the quinoxaline products in water simplifies the work-up process. bioinfopublication.org Ionic liquids, such as the biodegradable [C₈dabco]Br, have also been used as recyclable catalysts for quinoxaline synthesis in water at elevated temperatures (80°C). researchgate.net Furthermore, solid acid catalysts like Montmorillonite K-10 clay have demonstrated efficiency and reusability for quinoxaline synthesis in water. nih.gov

Table 2: Comparison of Solvent-Free and Aqueous Media for Quinoxaline Synthesis

| Method | Catalyst/Mediator | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Solvent-Free | Sulfated Polyborate | Grinding, 80°C | High yields, short reaction times, recyclable catalyst | ias.ac.in |

| Solvent-Free | None (Mechanochemical) | Homogenizer, 4000 rpm | Catalyst-free, rapid, quantitative yields | rsc.org |

| Solvent-Free | Cellulose Sulfuric Acid | Grinding, Room Temp. | Biodegradable & reusable catalyst, high purity | tandfonline.com |

| Aqueous | Tetraethylammonium bromate | Water, Stirring | Environmentally benign, easy workup, high yields | bioinfopublication.orgresearchgate.net |

| Aqueous | [C₈dabco]Br (Ionic Liquid) | Water, 80°C | Recyclable catalyst, biodegradable, high atom economy | researchgate.net |

| Aqueous | Montmorillonite K-10 | Water | Efficient and reusable solid acid catalyst | nih.gov |

Polymerization Strategies Incorporating Difluoroquinoxaline Units (e.g., Stille Coupling)

The integration of difluoroquinoxaline units into polymer backbones is a key strategy for developing advanced functional materials, particularly for applications in organic electronics. The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it exceptionally well-suited for the synthesis of conjugated polymers. wiley-vch.dewikipedia.orgsynarchive.com

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic electrophile, such as a halide or triflate. wiley-vch.delibretexts.org For polymerization, this reaction is adapted into a polycondensation process where a di-stannane monomer is reacted with a di-halide monomer. The reaction's tolerance for a wide variety of functional groups and its typically high yields make it a preferred method for constructing complex polymer architectures. wiley-vch.de

In the context of synthesizing polymers containing 6,7-difluoroquinoxaline, a typical strategy would involve a monomer such as 2-ethoxy-5,8-bis(tributylstannyl)-6,7-difluoroquinoxaline reacting with a dibrominated comonomer. The electron-deficient nature of the quinoxaline unit, enhanced by the fluorine atoms, makes it an excellent acceptor unit in donor-acceptor (D-A) type polymers. When copolymerized with an electron-rich (donor) monomer, such as indacenodithiophene (IDT) or thiophene (B33073) derivatives, the resulting polymer can exhibit strong intramolecular charge transfer (ICT). frontiersin.org This ICT is beneficial for charge transport within the material.

The general mechanism for Stille polycondensation proceeds through a catalytic cycle involving a Pd(0) species. The cycle includes the oxidative addition of the palladium catalyst to the di-halide monomer, followed by transmetallation with the organostannane monomer, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst, propagating the polymer chain. wiley-vch.de By carefully selecting the donor and acceptor comonomers, chemists can tune the optical and electrochemical properties, such as the band gap and HOMO/LUMO energy levels, of the final polymer. frontiersin.org

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 6,7 Difluoroquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-ethoxy-6,7-difluoroquinoxaline, a combination of 1H, 13C, and 19F NMR would be required for a complete structural assignment.

Proton NMR (1H NMR)

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the aromatic protons on the quinoxaline (B1680401) core.

Ethoxy Group: The ethoxy group (-OCH2CH3) would present as a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons due to spin-spin coupling. The chemical shift of the methylene protons would be further downfield compared to the methyl protons due to the deshielding effect of the adjacent oxygen atom.

Quinoxaline Ring Protons: The protons on the quinoxaline ring, specifically at positions 3, 5, and 8, would appear in the aromatic region of the spectrum. The proton at position 3 is expected to be a singlet. The protons at positions 5 and 8 would likely appear as doublets or triplets, influenced by coupling with the fluorine atoms at positions 6 and 7. The exact chemical shifts and coupling constants would be highly dependent on the electronic environment created by the fluorine and ethoxy substituents.

A hypothetical 1H NMR data table is presented below based on general principles for similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.5 | s | - |

| H-5 | 7.5 - 8.0 | t | ~9-10 (JH-F) |

| H-8 | 7.5 - 8.0 | t | ~9-10 (JH-F) |

| -OCH2CH3 | 4.4 - 4.8 | q | ~7 |

| -OCH2CH3 | 1.4 - 1.6 | t | ~7 |

Carbon-13 NMR (13C NMR)

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom.

Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the upfield region of the spectrum.

Quinoxaline Ring Carbons: The carbons of the quinoxaline ring will show more complex patterns due to carbon-fluorine coupling (nJC-F). The carbons directly bonded to fluorine (C-6 and C-7) will exhibit large one-bond coupling constants (1JC-F) and appear as doublets. The other carbons in the ring will also show smaller, long-range couplings to the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the ethoxy group.

A predicted 13C NMR data table is provided below, anticipating the influence of the substituents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | 155 - 165 | s |

| C-3 | 135 - 145 | s |

| C-4a | 130 - 140 | t |

| C-5 | 110 - 120 | t |

| C-6 | 145 - 155 | d (large 1JC-F) |

| C-7 | 145 - 155 | d (large 1JC-F) |

| C-8 | 110 - 120 | t |

| C-8a | 130 - 140 | t |

| -OCH2CH3 | 60 - 70 | s |

| -OCH2CH3 | 10 - 20 | s |

Fluorine-19 NMR (19F NMR)

19F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the two fluorine atoms at positions 6 and 7 are chemically equivalent due to the symmetry of the substitution pattern concerning the difluorobenzene ring. Therefore, a single signal is expected in the 19F NMR spectrum. The chemical shift of this signal would be influenced by the electronic effects of the fused pyrazine (B50134) ring and the ethoxy group. The signal would likely appear as a triplet due to coupling with the adjacent aromatic protons (H-5 and H-8).

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| F-6, F-7 | -130 to -150 | t |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C10H8F2N2O), the high-resolution mass spectrum would show a molecular ion peak ([M]+) corresponding to its exact molecular weight (210.0604 g/mol ).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the initial loss of neutral fragments from the ethoxy group, such as ethylene (B1197577) (C2H4) or an ethoxy radical (•OCH2CH3). Subsequent fragmentation could involve the cleavage of the quinoxaline ring system.

A potential fragmentation pathway could include:

[M]+• → [M - C2H4]+• (loss of ethylene)

[M]+• → [M - CH3]+ (loss of a methyl radical)

[M]+• → [M - OCH2CH3]+ (loss of an ethoxy radical)

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [C10H8F2N2O]+• | 210 | Molecular Ion |

| [C8H4F2N2O]+• | 182 | Loss of C2H4 |

| [C9H5F2N2O]+ | 195 | Loss of CH3 |

| [C8H4F2N2]+ | 165 | Loss of OCH2CH3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit absorption bands characteristic of the C-F, C=N, C=C, and C-O bonds.

C-F Stretching: Strong absorption bands are expected in the region of 1200-1000 cm-1, corresponding to the C-F stretching vibrations of the difluorinated benzene (B151609) ring.

C=N and C=C Stretching: The aromatic C=C and C=N stretching vibrations of the quinoxaline ring system would appear in the 1600-1450 cm-1 region.

C-O Stretching: The C-O stretching vibration of the ethoxy group is expected to show a strong band in the 1250-1050 cm-1 region.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm-1, while aliphatic C-H stretching from the ethoxy group would appear just below 3000 cm-1.

While specific experimental data for the target molecule is not available, data for a related compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, shows a C-O stretching band at 1255 cm-1.

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N and C=C Stretch (aromatic) | 1600 - 1450 |

| C-O Stretch | 1250 - 1050 |

| C-F Stretch | 1200 - 1000 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Quinoxaline derivatives are known to be chromophoric and often fluorescent.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands in the UV and possibly the near-visible region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The presence of the ethoxy group (an auxochrome) and the fluoro groups will influence the position and intensity of these absorption maxima (λmax). For instance, studies on other substituted quinoxalines have shown absorption peaks between 285 nm and 550 nm.

Fluorescence Emission: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular structure and the solvent environment. The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields.

A hypothetical table of photophysical data is presented below.

| Parameter | Expected Value |

| Absorption Maximum (λabs) | 280 - 400 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M-1cm-1 |

| Emission Maximum (λem) | 350 - 500 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |

X-ray Diffraction Analysis for Crystalline and Molecular Structures

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the crystalline and molecular structure of quinoxaline derivatives. By analyzing the diffraction pattern of a single crystal, researchers can elucidate atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

For quinoxaline derivatives, single-crystal XRD studies have revealed a variety of supramolecular assemblies. These structures are often stabilized by a network of non-covalent interactions, including hydrogen bonds and π-π stacking interactions. For instance, in the crystal structure of some amino-substituted quinoxaline derivatives, a common "pincer" hydrogen-bond motif is observed, where a quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds, leading to the formation of spiral or helical axes. mdpi.com The specific substituents on the quinoxaline core significantly influence the resulting crystal packing.

The table below presents a hypothetical representation of crystallographic data that could be obtained for a derivative of this compound, based on commonly reported parameters for related compounds.

| Parameter | Value |

| Empirical Formula | C₁₀H₈F₂N₂O |

| Formula Weight | 210.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are placeholders and represent the type of data obtained from a single-crystal X-ray diffraction experiment.

Furthermore, XRD is crucial for studying the structure of liquid crystalline phases, which are exhibited by some quinoxaline derivatives. Wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are employed to determine the nature of mesophases, such as nematic or smectic phases, by analyzing the diffuse and sharp diffraction peaks that correspond to intermolecular distances and layer spacings. mdpi.comresearchgate.net For example, in the nematic phase of some liquid crystals, XRD reveals short-range positional order. mdpi.com

Thermal Analysis Techniques for Mesophase Characterization

Thermal analysis techniques are pivotal in characterizing the mesomorphic, or liquid crystalline, behavior of quinoxaline derivatives. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to identify phase transitions and assess thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with transitions in a material as a function of temperature. For liquid crystalline quinoxaline derivatives, DSC thermograms reveal the temperatures and enthalpy changes of transitions from the crystalline solid to various mesophases (e.g., nematic, smectic) and finally to the isotropic liquid state. These transitions appear as endothermic peaks upon heating and exothermic peaks upon cooling. The presence of multiple peaks in a DSC scan is a strong indicator of mesophase formation. For instance, some quinoxaline derivatives have been shown to exhibit nematic phases, which are identified by their characteristic transition temperatures in DSC analysis. researchgate.net

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. TGA is used to determine the decomposition temperature of quinoxaline derivatives, which is crucial for applications where thermal stability is a requirement.

The combination of DSC with polarized optical microscopy (POM) allows for the definitive identification of liquid crystal textures. While DSC provides the energetic data for phase transitions, POM allows for the direct visualization of the characteristic optical textures of different mesophases, such as the schlieren or marbled textures of a nematic phase.

The following table illustrates the type of data that can be obtained from the thermal analysis of a hypothetical liquid crystalline quinoxaline derivative.

| Transition | Temperature (°C) | Enthalpy (J/g) |

| Crystal to Nematic (TC-N) | Value | Value |

| Nematic to Isotropic (TN-I) | Value | Value |

| Decomposition (Td, 5% weight loss) | Value | N/A |

Note: The values in this table are placeholders and represent the type of data obtained from DSC and TGA experiments.

Structure Property Relationship Studies in 2 Ethoxy 6,7 Difluoroquinoxaline Systems

Influence of Fluorination on Electronic Structure and Optoelectronic Properties

The introduction of fluorine atoms into the 6,7-positions of the quinoxaline (B1680401) core exerts a profound influence on the electronic structure and optoelectronic properties of 2-ethoxy-6,7-difluoroquinoxaline and its derivatives. Fluorination is a well-established strategy for modulating the frontier molecular orbital (HOMO and LUMO) energy levels of π-conjugated systems due to the high electronegativity of the fluorine atom.

In quinoxaline-based molecules, the incorporation of fluorine atoms generally leads to a significant stabilization of both the HOMO and LUMO levels. nih.govresearchgate.net This effect is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atoms. For instance, in a study of quinoxalineimide (QI) derivatives, double fluorination at the 6,7-positions resulted in a more pronounced lowering of the HOMO and LUMO levels compared to a single fluorination or no fluorination. nih.govresearchgate.net This downshift in energy levels is a critical factor in designing n-type organic semiconductor materials, as it enhances electron injection and improves air stability by making the molecule less susceptible to oxidation. researchgate.net

Furthermore, the introduction of fluorine can lead to improved backbone planarity through noncovalent interactions, such as N···H and S···F bonds, which can enhance absorption and improve carrier mobility. nih.gov This structural effect, combined with the electronic modifications, underscores the versatility of fluorination in fine-tuning the properties of quinoxaline derivatives for various optoelectronic applications.

Effects of Ethoxy and Oligo(ethylene glycol) (OEG) Side Chains on Molecular Packing and Self-Assembly

The ethoxy group at the 2-position and the potential for oligo(ethylene glycol) (OEG) side chains play a crucial role in dictating the solid-state arrangement, including molecular packing and self-assembly, of this compound systems. These side chains influence the intermolecular forces and steric interactions that govern how molecules organize in the solid state, which is critical for the performance of organic electronic devices.

The ethoxy group, being a relatively small and flexible alkoxy chain, can influence the solubility and processability of the molecule. Its positioning can affect the intermolecular interactions and crystal packing. In quinoxaline-based polymer acceptors, the position of alkoxy side chains has been shown to be crucial; for example, meta-positioned alkoxy chains can promote good electron-conducting pathways, whereas para-positioned chains may hinder crystallization and intermolecular interactions. While the specific influence of the 2-ethoxy group on 6,7-difluoroquinoxaline (B3116332) packing is not extensively detailed in the provided search results, the general principles of side-chain engineering in quinoxalines suggest it will impact the molecular arrangement.

Oligo(ethylene glycol) (OEG) side chains are known to have a significant impact on the physical properties and molecular arrangement of conjugated polymers. rsc.org The introduction of OEG chains can enhance solubility in polar solvents and influence the self-assembly behavior. rsc.org In fullerene derivatives, increasing the length of EG side chains has been shown to promote the formation of extended layered structures and efficient molecular packing, leading to improved transport properties. nih.gov The flexible nature of OEG chains allows them to adopt conformations that can facilitate π-π stacking of the conjugated backbones, which is beneficial for charge transport. rsc.org The self-assembly of polymers with PEG side chains can lead to the formation of ordered, crystalline superstructures, even when constrained by being tethered to a polymer backbone. nih.gov This suggests that incorporating OEG side chains into this compound systems could be a powerful strategy to control their self-assembly into well-ordered domains, which is advantageous for electronic applications.

Correlation between Molecular Structure and Charge Carrier Mobility

The charge carrier mobility of materials based on this compound is intrinsically linked to their molecular structure, particularly the arrangement of molecules in the solid state which is influenced by fluorination and side-chain engineering. Efficient charge transport in organic semiconductors relies on significant electronic coupling between adjacent molecules, which is dictated by their packing and orientation.

Fluorination at the 6,7-positions of the quinoxaline core has a direct impact on charge carrier mobility. The introduction of fluorine atoms can lead to more compact molecular packing in the solid state through intermolecular interactions. nih.govresearchgate.net In a study on quinoxalineimides, doubly fluorinated derivatives formed a more compact molecular packing in single-crystal structures compared to the unsubstituted analogue, which facilitates two-dimensional charge carrier transport. nih.govresearchgate.net Furthermore, fluorination can lead to a more "face-on" orientation of polymer crystallites with respect to the substrate, which is a favorable orientation for charge transport in certain device architectures. acs.org This improved orientation, along with suppressed charge recombination, contributes to enhanced charge carrier mobility. acs.org

The nature of the side chains also plays a critical role. While specific data on the 2-ethoxy group's effect on mobility in this system is not available, studies on related systems highlight the importance of side-chain engineering. For instance, the use of OEG side chains in naphthalene-diimide-based copolymers has resulted in high electron mobilities. rsc.org The ability of OEG chains to promote ordered packing and self-assembly can lead to the formation of well-defined pathways for charge transport. nih.gov The strategic balance between molecular crystallinity, packing, and optical properties, which is influenced by side-chain engineering, is crucial for achieving efficient charge transport. nih.gov

Below is a table summarizing the electron mobilities of different quinoxalineimide derivatives, highlighting the effect of fluorination and chlorination.

| Compound | Average Electron Mobility (μe,avg) (cm²/Vs) |

| QI-2H (unsubstituted) | 2.6 x 10⁻³ |

| QI-1F (singly fluorinated) | 1.1 x 10⁻³ |

| QI-2F (doubly fluorinated) | 3.1 x 10⁻³ |

| QI-2Cl (doubly chlorinated) | 7.1 x 10⁻³ |

Data sourced from a study on quinoxalineimide-based molecules. nih.gov

Relationship between Molecular Design and Luminescent Properties (e.g., Delayed Fluorescence)

The molecular design of derivatives based on the this compound scaffold is a key determinant of their luminescent properties, including the potential for thermally activated delayed fluorescence (TADF). TADF emitters are of significant interest for applications in organic light-emitting diodes (OLEDs) as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The design principles for achieving TADF in donor-acceptor (D-A) molecules involve engineering a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The strong electron-accepting nature of the 6,7-difluoroquinoxaline core makes it a promising acceptor unit for the construction of D-A type TADF emitters. chemrxiv.orgnih.gov By coupling this acceptor with suitable electron-donating moieties, it is possible to induce a significant spatial separation of the HOMO and LUMO, which leads to a small ΔEST.

Furthermore, the strategic functionalization of the quinoxaline core can be leveraged to develop efficient orange/red TADF emitters. rsc.org The introduction of multiple donor and acceptor groups onto the quinoxaline platform allows for fine-tuning of the electronic structure and excited state properties. A novel molecular design for TADF emitters involves using two acceptor units positioned ortho and para to a single donor, which has been shown to achieve both high efficiency and long operational lifetimes in OLEDs. rsc.org This highlights the intricate relationship between the molecular architecture and the resulting luminescent characteristics, offering a pathway to high-performance emitting materials based on the this compound system.

Structural Factors Governing Liquid Crystalline Behavior

The emergence of liquid crystalline phases in derivatives of this compound is governed by a delicate balance of molecular shape, intermolecular interactions, and the presence of flexible side chains. Quinoxaline derivatives can be systematically modified to direct their self-assembly into various mesophases, and understanding the structure-property relationships is crucial for designing functional liquid crystalline materials. rsc.org

The introduction of fluorine atoms into the molecular structure is a known strategy to influence liquid crystal properties. beilstein-journals.org While the direct impact of the 6,7-difluoro substitution on the liquid crystalline behavior of ethoxy-substituted quinoxalines is not explicitly detailed in the provided results, the principles of fluorination effects in liquid crystals suggest it would modify the polarity, polarizability, and intermolecular interactions, thereby influencing the type and stability of the mesophases.

The self-assembly process that leads to liquid crystalline phases is also influenced by external factors such as temperature and water content in the case of lyotropic liquid crystals. rsc.org The structure of the mesophases, in turn, dictates the material's properties. For this compound derivatives to exhibit liquid crystalline behavior, their molecular structure would need to be engineered to promote the necessary anisotropic self-assembly, likely through the attachment of appropriate side chains to the quinoxaline core.

Chiroptical Properties and Structure-Chirality Relationships

The chiroptical properties of this compound systems, which arise when the molecule is chiral, are determined by the interplay between the chromophoric quinoxaline core and the three-dimensional arrangement of its substituents. Circular dichroism (CD) spectroscopy is a powerful technique for investigating these properties and establishing structure-chirality relationships.

In quinoxaline-based systems, the substituent groups on the quinoxaline ring can significantly influence the chiroptical response. mdpi.comresearchgate.net For example, in a study of steroidal quinoxalines, the nature of the substituent on the quinoxaline moiety was found to determine the sign of the Cotton effects in the CD spectra, which is indicative of the helicity of the molecule. mdpi.comresearchgate.net Unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects, suggesting a P-helicity, while a chloro-substituent led to a different CD behavior. mdpi.comresearchgate.net

These findings suggest that if a chiral center were introduced into a molecule containing the this compound unit, for instance, in the ethoxy side chain or by other means, the resulting enantiomers would be expected to exhibit distinct CD spectra. The electronic transitions of the difluoroquinoxaline chromophore would be perturbed by the chiral environment, leading to differential absorption of left- and right-circularly polarized light.

The relationship between the absolute configuration of a chiral center and the observed CD spectrum can often be rationalized and even predicted using theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov Such studies allow for a detailed interpretation of the Cotton effects and can help to establish empirical helicity rules that correlate the molecular structure with the chiroptical properties. nih.gov Therefore, the chiroptical properties of chiral this compound derivatives would be highly sensitive to their stereochemistry, offering a valuable tool for stereochemical analysis and the study of their interactions with other chiral molecules.

Advanced Applications of 2 Ethoxy 6,7 Difluoroquinoxaline in Materials Science and Medicinal Chemistry

Organic Electronic and Optoelectronic Devices

The 2-Ethoxy-6,7-difluoroquinoxaline moiety is a key component in the design of donor-acceptor (D-A) type materials for various organic electronic applications. The difluoroquinoxaline unit acts as a strong electron acceptor, which can be paired with various electron-donating units to tune the material's frontier molecular orbital (HOMO/LUMO) energy levels, absorption spectrum, and charge transport characteristics.

Polymer Donors and Acceptors in Organic Solar Cells (OSCs)

In the field of organic solar cells, D-A copolymers incorporating difluoroquinoxaline units have emerged as highly effective polymer donors. nih.gov The strong electron-withdrawing nature of the difluoroquinoxaline acceptor unit, when combined with an appropriate donor monomer, leads to polymers with a narrow bandgap and strong intramolecular charge transfer. This is crucial for efficient light harvesting and charge separation in the active layer of a solar cell. rsc.org

The inclusion of two fluorine atoms on the quinoxaline (B1680401) ring is a key design strategy. These fluorine atoms lower the HOMO energy level of the resulting polymer. A deeper HOMO level is advantageous as it leads to a higher open-circuit voltage (Voc) in the solar cell device, which is a critical parameter for achieving high power conversion efficiency (PCE). nih.govresearchgate.net

For instance, copolymers based on a difluoro-quinoxaline acceptor unit and a benzodithiophene (BDT) donor unit have been developed. The fluorination of the polymer backbone can enhance the absorption coefficient and lead to more favorable blend morphology with non-fullerene acceptors like Y6. nih.gov This results in improved carrier mobilities and reduced bimolecular recombination.

Table 1: Performance of OSCs with Difluoro-Quinoxaline-Based Polymer Donors

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| PDNB | Y6 | 0.86 | 15.61 | 65.8 | 8.83 |

| PDNB-2F | Y6 | 0.87 | 18.52 | 75.6 | 12.18 |

Data sourced from a study on difluoro-quinoxaline polymers with a naphthalimide substituent. nih.gov

The results demonstrate that strategic molecular engineering of polymers containing the difluoro-quinoxaline unit can significantly boost the performance of non-fullerene polymer solar cells. nih.gov The development of quinoxaline-based acceptors continues to be an area of intense research, aiming to reduce energy loss and improve the photovoltaic performance of OSCs. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Quinoxaline derivatives are valuable in the development of emitters for OLEDs due to their inherent narrow bandgaps and high thermal and electrochemical stability. researchgate.net By modifying the donor groups attached to the quinoxaline acceptor core, the emission color can be tuned across the visible spectrum. Donor-Acceptor-Donor (D-A-D) type molecules based on a quinoxaline core have been successfully used as emitters in fluorescent OLEDs.

For example, D-A-D systems using quinoxaline as the acceptor have demonstrated luminescence ranging from green to deep red. researchgate.net These materials can be used as the emissive layer in an OLED device. In some cases, these quinoxaline-based emitters have achieved high external quantum efficiencies (EQE), reaching up to 4.5% for non-doped deep red devices and 7% when doped into a host material. researchgate.net The rigid and planar structure of the quinoxaline unit contributes to the high performance of these light-emitting materials. nih.gov

Organic Field-Effect Transistors (OFETs) and n-Type Semiconductors

While less common than in solar cells, quinoxaline derivatives are being explored for use as semiconductors in Organic Field-Effect Transistors (OFETs). nih.gov The electron-deficient nature of the this compound unit makes it a candidate for creating n-type or ambipolar charge-transporting materials, which are essential for fabricating complex organic circuits like complementary inverters. nsf.gov

A D-A polymer, synthesized through a Stille coupling reaction between a quinoxaline-based monomer and an electron-rich unit like indacenodithiophene (IDT), can exhibit strong intramolecular charge transfer, which is beneficial for charge transport. nih.gov In such polymers, the LUMO can be localized on the quinoxaline groups, facilitating electron transport. nih.gov The aggregation of these polymers in thin films, indicated by a red-shift in the absorption spectrum from solution to film, is crucial for efficient charge hopping between polymer chains. nih.gov Copolymers of quinoxaline and thienylenevinylene have been synthesized and characterized for their potential in OFET applications. nsf.gov

Dye-Sensitized Solar Cells (DSSCs)

The fundamental principle of a Dye-Sensitized Solar Cell (DSSC) involves a dye molecule (sensitizer) that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Quinoxaline derivatives have been investigated as components of these sensitizer (B1316253) dyes. They can function as a strong electron-accepting unit and an effective π-linker within a D-A-π-A or similar dye architecture.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve near-100% internal quantum efficiency without using expensive heavy metals like iridium or platinum. This process relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. While specific TADF emitters directly incorporating the this compound unit are not prominently featured in the reviewed literature, the general principles of TADF emitter design are relevant.

TADF emitters are typically D-A molecules where the donor and acceptor units are highly twisted relative to each other. This spatial separation of the HOMO and LUMO minimizes the S₁-T₁ energy gap, allowing triplet excitons to be converted to emissive singlet excitons through reverse intersystem crossing (RISC). The electron-deficient nature of the quinoxaline core makes it a suitable acceptor candidate for designing new TADF materials.

Advanced Sensing Platforms

The fluorescence properties of materials derived from this compound can be exploited for chemical sensing applications. Polymers containing this unit can exhibit fluorescence that is sensitive to the presence of specific analytes. When the polymer interacts with a target analyte, its fluorescence can be quenched or enhanced, providing a detectable signal.

For example, a sensing platform could be developed where a polymer incorporating the this compound moiety is cast into a thin film. Upon exposure to an analyte, the formation of a complex between the polymer and the analyte could alter the electronic properties of the polymer, leading to a change in its fluorescence emission. This principle can be used to create selective optical sensors for various chemical species.

Fluorescent and Colorimetric Chemosensors for Ion Detection (e.g., metal ions, pH)

The development of optical chemosensors for detecting ions and pH is critical for environmental monitoring, industrial process control, and biomedical diagnostics. mdpi.com Quinoxaline derivatives are excellent candidates for the signaling component of such sensors due to their inherent photophysical properties. A chemosensor typically consists of a binding site (receptor) and a signaling unit (fluorophore or chromophore), with a mechanism for communication between them. frontiersin.org

The this compound structure is well-suited for this purpose. The electron-deficient quinoxaline core, further influenced by the electron-withdrawing difluoro groups, can act as a signaling unit. When combined with a suitable ion-binding moiety, interaction with an analyte like a metal ion can modulate the internal charge-transfer (ICT) characteristics of the molecule. nih.gov This change in the electronic distribution alters how the molecule absorbs and emits light, leading to a detectable signal.

For instance, a related push-pull aminoquinoxaline derivative has been shown to function as a dual optical chemosensor for pH. mdpi.com In this system, protonation of the quinoxaline ring in acidic conditions causes significant shifts in both the absorption and emission spectra, allowing for pH measurement. mdpi.com The changes are so distinct they can be observed by the naked eye, facilitating semi-quantitative analysis without sophisticated equipment. mdpi.com The presence of common metal ions did not interfere with the pH sensing, highlighting the potential for selectivity. mdpi.com The this compound molecule could be similarly functionalized to create sensors where the ethoxy and difluoro groups help tune the sensor's sensitivity and operating range.

Table 1: Principles of Quinoxaline-Based Optical Sensors

| Feature | Role in Sensing | Rationale |

|---|---|---|

| Quinoxaline Core | Signaling Unit | Electron-deficient π-system whose photophysical properties are sensitive to electronic perturbations. |

| Substituents (e.g., Ethoxy, Difluoro) | Tuning Elements | Modulate the ground and excited state energy levels, affecting absorption/emission wavelengths and sensitivity. |

| Receptor Group (Appended) | Analyte Binding | Selectively interacts with the target ion (e.g., H+, metal ions), triggering the signal change. |

| Signal Transduction | ICT / PET | Binding event alters the Internal Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), causing a change in color or fluorescence. nih.gov |

Integration into Optical Sensing Devices

The utility of a fluorescent or colorimetric chemosensor is fully realized when it is integrated into a practical sensing device. frontiersin.org Such devices translate the optical change from the chemosensor into a quantifiable output for real-world applications, including point-of-care diagnostics and continuous environmental monitoring. frontiersin.org

Fluorescent chemosensors have been successfully incorporated into commercial medical devices, such as the Eversense™ system for real-time glucose monitoring in diabetic patients. frontiersin.org This demonstrates a clear pathway from a molecular sensor to a life-enhancing technology. For a molecule like this compound to be integrated into such a device, several factors are crucial:

Photostability: The molecule must resist degradation under repeated light exposure.

Quantum Yield: A high fluorescence quantum yield is necessary for a strong signal-to-noise ratio.

Solubility: Compatibility with the device matrix (e.g., a hydrogel or polymer film) is essential.

Selectivity and Sensitivity: The sensor must respond reliably to the target analyte at relevant concentrations.

The structural rigidity of the quinoxaline core contributes positively to photostability and a potentially high quantum yield. The ethoxy and difluoro substituents can be used to modulate solubility and fine-tune the electronic properties to achieve the desired sensitivity for a specific application.

Catalysis and Industrial Utility

Beyond sensing, the electronic and structural features of this compound lend themselves to applications in industrial chemistry, particularly in catalysis, pigments, and material protection.

Role as Catalysts or Ligands in Catalytic Systems

In catalysis, organic molecules can act as ligands that coordinate to a metal center, modifying its reactivity and selectivity. The nitrogen atoms within the quinoxaline ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows quinoxaline derivatives to function as ligands in various catalytic systems.

The synthesis of related functionalized quinoxalines often involves palladium-catalyzed cross-coupling reactions, demonstrating the compatibility of the quinoxaline core with transition metal catalysis. mdpi.com By extension, a molecule like this compound could be designed as a bidentate ligand. The electronic properties of the ligand are critical for catalytic performance, and the push-pull nature imparted by the ethoxy and difluoro groups can be used to tune the electron density at the metal center, thereby influencing the efficiency and outcome of the catalytic cycle. Its listing by chemical suppliers under categories including "Catalysts and Ligands" further points to its recognized potential in this area. bldpharm.com

Application in Industrial Dyes and Pigments

The production of organic dyes and pigments relies on molecules with extensive conjugated π-systems, known as chromophores, which absorb light in the visible spectrum. epa.gov The color of a dye is determined by the energy gap between its molecular orbitals, which can be precisely tuned by chemical substitution. epa.gov

Quinoxalines, as structural analogues of naphthalenes and quinolines, are foundational structures in dye chemistry. epa.gov The this compound molecule possesses the key features of a modern dye precursor:

An aromatic, conjugated core (the quinoxaline ring system).

An electron-donating group (the ethoxy group, -OEt).

Electron-withdrawing groups (the difluoro groups, -F).

This combination creates a "push-pull" system that lowers the energy gap, shifting the absorption of light to longer wavelengths (i.e., towards visible color). By modifying the substituents or extending the conjugation, chemists can create a wide palette of colors, making this compound a valuable building block for high-performance pigments used in paints, plastics, and textiles. epa.gov

Corrosion Inhibitors

Corrosion of metals, particularly steel in acidic environments, is a major industrial problem. researchgate.net Organic molecules can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Quinoxaline derivatives have proven to be highly effective corrosion inhibitors. researchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings. These features facilitate strong adsorption onto the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

A theoretical study on 6,7-Difluoro-2,3-diphenylquinoxaline, a closely related compound, confirmed its strong potential as a corrosion inhibitor. pcbiochemres.com Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations revealed that the molecule adsorbs strongly onto an iron surface through chemisorption. pcbiochemres.compcbiochemres.com The planar geometry of the quinoxaline core allows for efficient surface coverage, while the difluoro substituents influence the electronic properties to enhance binding. pcbiochemres.compcbiochemres.com The study calculated a very high adsorption energy, indicating a stable and protective film. pcbiochemres.compcbiochemres.com The 2-ethoxy group in this compound would further enhance this effect due to the presence of an additional heteroatom (oxygen), providing more sites for adsorption.

Table 2: Theoretical Adsorption Data for a Related Difluoroquinoxaline Inhibitor

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Compound | 6,7-Difluoro-2,3-diphenylquinoxaline | A structural analogue of the title compound. | pcbiochemres.compcbiochemres.com |

| Surface | Fe(110) | Represents the surface of mild steel. | pcbiochemres.compcbiochemres.com |

| Adsorption Energy | -157.10 kcal/mol | A large negative value indicates strong, spontaneous chemisorption and stable barrier formation. | pcbiochemres.compcbiochemres.com |

| Mechanism | Chemisorption | Involves the sharing of electrons between the inhibitor molecule (via N, O atoms and π-systems) and the metal surface, forming a coordinate-type bond. | pcbiochemres.com |

Strategic Medicinal Chemistry and Biological Activity Studies

The quinoxaline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The process of drug discovery often involves synthesizing a library of derivatives of a core structure and screening them for therapeutic effects. nih.gov

This compound represents a strategic starting point for such a discovery program. Medicinal chemists can leverage its structure in several ways:

Core Scaffold: The quinoxaline core provides a rigid framework to orient functional groups in three-dimensional space to interact with biological targets like enzymes or receptors.

Fluorine Substitution: The fluorine atoms are highly valuable in medicinal chemistry. They can increase metabolic stability (by blocking sites of oxidation), enhance binding affinity to protein targets, and modulate the compound's lipophilicity and bioavailability.

Ethoxy Group: The ethoxy group can be a site for further chemical modification, allowing for the attachment of other functional groups to explore structure-activity relationships (SAR). It also influences the compound's solubility and electronic profile.

While specific biological activity for this compound is not detailed in the provided literature, its structural features make it an attractive candidate for inclusion in screening libraries. Its synthesis would be the first step in a campaign to discover new therapeutic agents by exploring how these specific substitutions impact interactions with various biological systems. Terpenoids and other natural products with diverse bioactivities often undergo extensive synthetic modification to improve their properties, a strategy that would be directly applicable to this quinoxaline derivative. mdpi.com

General Pharmacological Activities of Quinoxaline Derivatives

Quinoxaline derivatives are recognized for their broad and potent pharmacological activities, positioning them as privileged structures in medicinal chemistry. The bioactivity of these compounds spans a remarkable range, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects.

Antitumor Activity: A significant area of research has focused on the anticancer properties of quinoxaline derivatives. These compounds have demonstrated efficacy against various cancer cell lines. For instance, certain 3-(methylquinoxalin-2-yl)amino derivatives have shown notable activity against the HCT116 colon cancer cell line, with IC₅₀ values as low as 2.5 µM. nih.gov Similarly, a quinoxaline-based derivative, compound IV, exhibited potent and selective anticancer activity against prostate cancer cells (PC-3) with an IC₅₀ value of 2.11 µM. nih.gov

Antimicrobial Activity: The antimicrobial prowess of quinoxaline derivatives is well-documented, encompassing both antibacterial and antifungal actions. Quinoxaline-1,4-dioxides, in particular, have shown significant antibacterial effects. For example, cyadox and olaquindox (B1677201) have demonstrated a minimum inhibitory concentration (MIC) of 1 µg/ml against Clostridium perfringens. nih.gov Furthermore, certain quinoxaline derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1–4 µg/mL. nih.gov In terms of antifungal activity, some 2-chlorinated derivatives of quinoxaline-1,4-dioxide have exhibited high potency against Candida spp. with MIC values ranging from 0.39 to 0.78 μg/mL. mdpi.com

Antiviral Activity: The antiviral potential of quinoxalines is another critical area of investigation. Derivatives have been identified that are active against a range of viruses. For instance, specific 2,3,6-substituted quinoxaline derivatives have shown activity against the influenza A virus by targeting the NS1A protein, with IC₅₀ values as low as 3.5 µM. nih.govnih.gov Other derivatives have demonstrated inhibitory activity against human cytomegalovirus (HCMV) with EC₅₀ values less than 0.05 µM. nih.gov

Anti-inflammatory Activity: Quinoxaline derivatives have also been explored for their anti-inflammatory properties. Certain novel derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. For example, compounds 11 and 13 in a study were identified as potent COX-2 inhibitors with IC₅₀ values of 0.62 and 0.46 µM, respectively. nih.gov Another compound, 4a, demonstrated high selectivity against p38α MAP kinase with an IC₅₀ of 0.042 µM, indicating its potential as an anti-inflammatory agent. researchgate.net

Antiparasitic Activity: The fight against parasitic diseases has also benefited from the development of quinoxaline-based compounds. This includes activity against various parasites such as Leishmania, Trypanosoma, and Schistosoma.

Antileishmanial Activity: Certain quinoxaline derivatives have shown promising results against Leishmania species.

Antitubercular Activity: Quinoxaline derivatives, especially quinoxaline-1,4-dioxides, have demonstrated significant potential in combating Mycobacterium tuberculosis. Several synthesized derivatives have shown MIC values of less than 6.2 μM and IC₅₀ values below 3.7 μM against the H37Rv strain. nih.gov Some compounds within this class have exhibited MIC values as low as 1.6 μM. nih.gov

Table 1: Selected Pharmacological Activities of Quinoxaline Derivatives

| Compound/Derivative Class | Pharmacological Activity | Target/Cell Line | Measurement | Value | Reference(s) |

|---|---|---|---|---|---|

| 3-(Methylquinoxalin-2-yl)amino derivative (VIIIc) | Antitumor | HCT116 | IC₅₀ | 2.5 µM | nih.gov |

| Quinoxaline derivative (IV) | Antitumor | PC-3 | IC₅₀ | 2.11 µM | nih.gov |

| Cyadox / Olaquindox | Antibacterial | Clostridium perfringens | MIC | 1 µg/ml | nih.gov |

| Quinoxaline derivative | Antibacterial | MRSA | MIC | 1-4 µg/mL | nih.gov |

| 2-Chlorinated quinoxaline-1,4-dioxide | Antifungal | Candida spp. | MIC | 0.39-0.78 μg/mL | mdpi.com |

| 2,3,6-Substituted quinoxaline (44) | Antiviral | Influenza A (NS1A) | IC₅₀ | 3.5 µM | nih.govnih.gov |

| Quinoxaline derivative | Antiviral | HCMV | EC₅₀ | < 0.05 µM | nih.gov |

| Quinoxaline derivative (13) | Anti-inflammatory | COX-2 | IC₅₀ | 0.46 µM | nih.gov |

| Quinoxaline derivative (4a) | Anti-inflammatory | p38α MAP kinase | IC₅₀ | 0.042 µM | researchgate.net |

| Nitroquinoxaline (29) | Antiparasitic (Antischistosomal) | Adult S. mansoni | IC₅₀ | < 0.3 µM | nih.gov |

| Quinoxaline-1,4-dioxide derivative (21) | Antitubercular | M. tuberculosis H37Rv | MIC | 1.6 µM | nih.gov |

Quinoxaline-1,4-Dioxides as Privileged Bioactive Scaffolds

The oxidation of the nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core to form quinoxaline-1,4-dioxides (QdNOs) significantly enhances the biological properties of these compounds, making them a privileged scaffold in drug discovery. mdpi.comresearchgate.net This modification leads to a class of compounds with a broad spectrum of activities, including potent antibacterial, anticancer, and antiparasitic effects. nih.govmdpi.com

The bioactivity of QdNOs is often linked to their bioreductive activation under hypoxic conditions, which are characteristic of solid tumors and the environments of certain anaerobic bacteria. nih.govnih.gov This selective toxicity makes them particularly attractive for the development of targeted therapies.

As antibacterial agents, QdNOs have been used in veterinary medicine to promote growth and treat infections. nih.gov Their mechanism often involves the generation of reactive oxygen species that damage bacterial DNA and other cellular components. nih.gov For instance, certain derivatives have shown MIC values ranging from 0.4 to 1.9 μg/mL against Enterococcus strains. mdpi.com

In oncology, the selective cytotoxicity of QdNOs against hypoxic tumor cells is a key feature. nih.gov Under low oxygen conditions, these compounds can be reduced to form radical species that induce DNA damage and cell death. nih.gov Some 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO has been reported as a potent cytotoxin under hypoxic conditions with an IC₅₀ of 1 µM. nih.gov

Furthermore, the QdNO scaffold has been extensively explored for developing antiparasitic agents, showing activity against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species. nih.govresearchgate.net

Modulation of Specific Biological Pathways

The diverse pharmacological effects of quinoxaline derivatives stem from their ability to interact with and modulate various biological pathways. This includes the inhibition of specific proteins and enzymes that are crucial for disease progression.

RhoA Protein Inhibition: The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and proliferation. Certain small molecule inhibitors based on the quinoxaline scaffold have been developed to target RhoA. For example, a quinoxaline-containing compound, Rhosin, has been identified as a specific inhibitor of RhoA activation by preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs). researchgate.net This inhibition disrupts downstream signaling pathways, leading to suppressed cancer cell invasion.

Enzyme Inhibition: Quinoxaline derivatives have been shown to be effective inhibitors of a variety of enzymes.

Topoisomerase II Inhibition: Some quinoxaline-based compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication and a key target for anticancer drugs. For instance, a quinoxaline derivative (compound IV) was found to inhibit topoisomerase II with an IC₅₀ value of 7.529 µM, leading to apoptosis in prostate cancer cells. nih.govtandfonline.com

Kinase Inhibition: Many quinoxaline derivatives function as kinase inhibitors, which is a major mechanism for their anticancer activity. They have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Apoptosis signal-regulating kinase 1 (ASK1), and others. For example, novel quinoxaline derivatives have been identified as potent EGFR inhibitors with IC₅₀ values as low as 0.3 µM. nih.gov Another study reported a potent ASK1 inhibitor from a series of quinoxaline derivatives with an IC₅₀ value of 30.17 nM. nih.gov

Other Enzymes: The inhibitory activity of quinoxalines extends to other enzymes as well. For example, certain derivatives have been developed as inhibitors of PARP-1, with IC₅₀ values in the nanomolar range. temple.edu

Design and Synthesis of Quinoxaline-Sulfonamide Hybrids for Enhanced Bioactivity

The hybridization of the quinoxaline scaffold with a sulfonamide moiety has emerged as a powerful strategy in medicinal chemistry to develop novel compounds with enhanced and often synergistic biological activities. nih.gov The sulfonamide group is a well-known pharmacophore present in many clinically used drugs, and its incorporation into the quinoxaline framework can significantly augment the therapeutic potential. nih.gov

The synthesis of these hybrids typically involves the reaction of a quinoxaline derivative bearing an amino or sulfonyl chloride group with a corresponding sulfonamide or amine-containing reactant. nih.gov This molecular hybridization approach has led to the development of quinoxaline-sulfonamide derivatives with a broad range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com

For instance, certain quinoxaline-sulfonamide hybrids have demonstrated potent antitumor activity against liver carcinoma cell lines with IC₅₀ values as low as 0.5 μg/mL. nih.gov In the realm of antimicrobial agents, some hybrids have shown significant antibacterial and antifungal activity, with zones of inhibition against various strains. nih.govmdpi.com The design of these hybrid molecules often considers the spatial arrangement and electronic properties of both the quinoxaline and sulfonamide moieties to optimize their interaction with biological targets.

Structure-Activity Relationship (SAR) General Principles for Biological Functionality

The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. nih.govmdpi.comnih.gov Several general principles have emerged from numerous studies.

The nature and position of substituents on the quinoxaline ring system play a pivotal role in determining the type and potency of the biological activity. nih.gov For instance, in the context of antitubercular activity of quinoxaline-1,4-dioxides, the presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position has been shown to enhance activity. mdpi.com

For anticancer activity, substitutions at the 2, 3, 6, and 7-positions are common sites for modification to improve potency. colab.ws The introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the molecule and its binding affinity to target proteins. For example, in a series of anticancer quinoxalines, the replacement of an electron-releasing OCH₃ group with an electron-withdrawing Cl group was found to decrease activity. nih.gov

The linkage of other pharmacophores, such as sulfonamides or ureas, to the quinoxaline core is a key strategy in developing hybrid molecules with enhanced bioactivity. nih.govmdpi.com The length and flexibility of the linker between the quinoxaline and the other moiety can also be critical for optimal interaction with the biological target, as seen in the development of RhoA inhibitors. researchgate.net